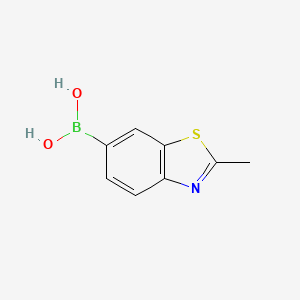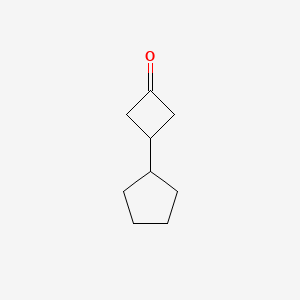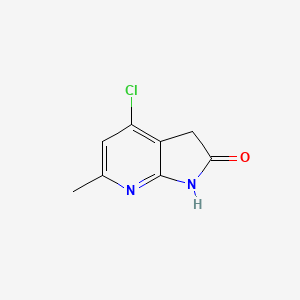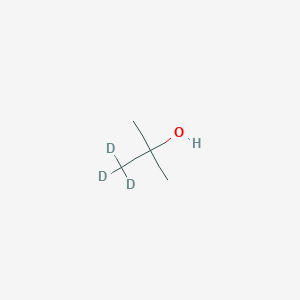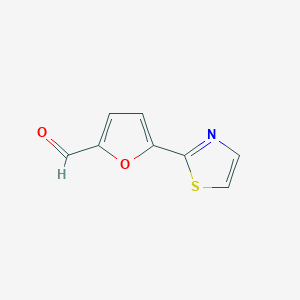
5-(チアゾール-2-イル)フラン-2-カルバルデヒド
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of furan-2-carbaldehyde-d in quantitative yield using adapted Vilsmeier conditions has been described . Another synthesis involved the reaction of 5-formylfuran-2-ylboronic acid with compounds possessing an activated methyl or methylene group .Molecular Structure Analysis
The molecular formula of TFC is C8H5NO2S, and its molecular weight is 179.2 g/mol. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The 5-(2-Propyl-5-thiazolyl)furan-2-carbaldehyde molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 aldehyde(s) (aromatic), 1 Furane(s), and 1 Thiazole(s) .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
抗菌活性
チアゾール系化合物、特に“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”は、さまざまな微生物に対して有望な抗菌活性を示しています 。そのため、新しい抗菌薬の開発のための潜在的な候補となっています。
抗癌作用
チアゾール誘導体は、抗癌作用を示すことが判明しています 。それらは癌治療における潜在的な使用のために研究されており、それゆえ“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”は腫瘍学研究において注目すべき化合物となっています。
アルツハイマー病治療への応用
チアゾール誘導体は、アルツハイマー病の治療に潜在的な効果を示しています 。これは、“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”が神経変性疾患における潜在的な利点について探求できることを示唆しています。
降圧作用
チアゾール化合物は、降圧作用と関連付けられています 。これは、“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”が、高血圧の管理における潜在的な使用について調査できることを示唆しています。
抗酸化活性
チアゾール誘導体は、抗酸化作用を示すことが実証されています 。これは、“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”が、新しい抗酸化剤の潜在的な供給源となる可能性があることを示唆しています。
肝保護作用
チアゾール化合物は、肝保護作用と関連付けられています 。これは、“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”が、肝臓保護における潜在的な利点について探求できることを示唆しています。
産業応用
チアゾール化合物は、農薬、工業、写真感光剤など、さまざまな分野で幅広い用途を持っています 。これは、“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”が、潜在的な産業応用を持つ可能性があることを示唆しています。
抗真菌活性
チアゾール誘導体は、抗真菌活性を示しています 。これは、“5-(チアゾール-2-イル)フラン-2-カルバルデヒド”が、新しい抗真菌薬の開発のための潜在的な候補となる可能性があることを示唆しています。
作用機序
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its chemical structure .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and various other cellular processes .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these solubility characteristics . Furthermore, one source suggests that the compound has high gastrointestinal absorption .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .
将来の方向性
生化学分析
Biochemical Properties
5-(Thiazol-2-yl)furan-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . Additionally, 5-(Thiazol-2-yl)furan-2-carbaldehyde can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 5-(Thiazol-2-yl)furan-2-carbaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Thiazol-2-yl)furan-2-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to 5-(Thiazol-2-yl)furan-2-carbaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and viability . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.
特性
IUPAC Name |
5-(1,3-thiazol-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-1-2-7(11-6)8-9-3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTADWAOSPRJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


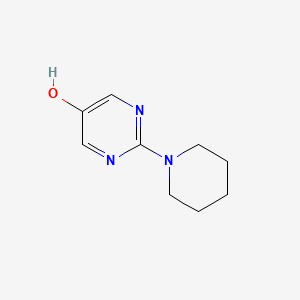
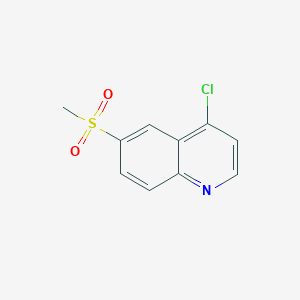

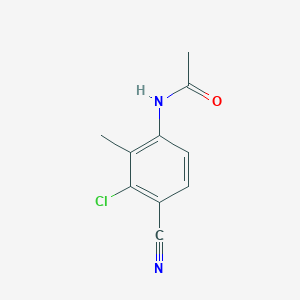

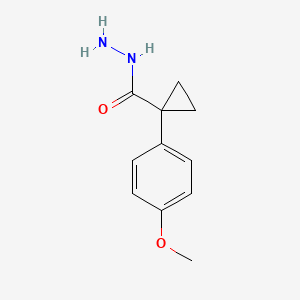

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
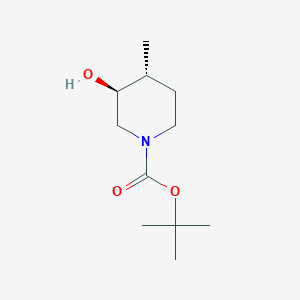
![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)
